N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine
Description
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-11(12(14)17(2)16-9)8-15-19-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMLWRHPFWHBEA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H12ClN3O2. It features a pyrazole ring substituted with a benzoyloxy group and a chloro group, which are critical for its biological activity.
Research indicates that pyrazole derivatives can modulate various biological pathways. For instance, studies on similar compounds have shown that they can inhibit the mTORC1 signaling pathway, which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy and reduced cell proliferation in cancer cells .
Biological Activities
The biological activities of this compound have not been extensively documented in literature; however, related pyrazole compounds have demonstrated significant pharmacological effects.
Anticancer Activity
Research on related pyrazole derivatives has indicated promising anticancer properties. For example, compounds with similar structures have shown submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2 cells) by disrupting autophagic flux and enhancing apoptosis . This suggests potential for this compound in cancer therapy.
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties. Studies have reported that these compounds exhibit activity against various bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies
In one study involving a series of pyrazole derivatives, several compounds were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the pyrazole ring significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazole-imine backbone with several analogs but differs in substituents:
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| Target Compound | C₁₃H₁₁ClN₄O₃ | - 5-Chloro, 1,3-dimethyl-pyrazole - Benzoyloxy imine |
| (E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 4-methylbenzoate | C₁₄H₁₃ClN₄O₃ | - 4-Methylbenzoate ester |
| N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | C₃H₂N₈O₄ | - 3,5-Dinitro-pyrazole - Tetrazole amine |
| (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | C₁₅H₁₁ClN₄S | - Thiadiazole ring - 4-Chlorobenzylidene |
Key Observations :
- Chlorine and Methyl Groups : The target’s 5-chloro and 1,3-dimethyl substituents enhance steric hindrance and electron-withdrawing effects compared to analogs like the 4-methylbenzoate derivative .
- Benzoyloxy vs.
- Heterocyclic Variations : Replacement of pyrazole with thiadiazole () or tetrazole () alters electronic properties and bioactivity.
Analytical Data Comparison :
Notable Differences:
- Nitro-substituted analogs () exhibit exceptional thermal stability (>290°C) due to strong electron-withdrawing effects, making them suitable for explosives.
- Thiadiazole derivatives () show distinct IR stretches (~1600 cm⁻¹ for C=N) compared to pyrazole-based compounds .
Research Findings and Implications
- Substituent Effects : Chlorine and methyl groups on pyrazole enhance stability but reduce reactivity compared to nitro analogs.
- Synthetic Flexibility : Modular synthesis allows tuning of electronic (e.g., replacing benzoyloxy with methoxy) or steric (e.g., bulkier esters) properties .
- Unmet Needs : Further studies are required to explore the target’s biological activity, leveraging its lipophilic benzoyloxy group for drug delivery.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the Schiff base intermediate. Subsequent benzoylation of the hydroxylamine group under anhydrous conditions (e.g., using benzoyl chloride in dry dichloromethane) yields the final product. Key reaction parameters include:
- Temperature : 0–5°C during benzoylation to minimize side reactions.
- Catalysts : Triethylamine or pyridine to scavenge HCl and drive the reaction forward .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Schiff base configuration (e.g., imine proton at δ 8.2–8.5 ppm) and benzoyloxy group (aromatic protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the E-configuration of the imine bond and torsional angles between the pyrazole and benzoyloxy moieties. ORTEP diagrams visualize anisotropic displacement parameters .
- IR Spectroscopy : Stretching bands at ~1620 cm (C=N) and ~1720 cm (C=O) validate functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-withdrawing chloro and methyl groups may influence charge distribution .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases or microbial enzymes) using AutoDock Vina. Analyze binding affinities and interactions (e.g., hydrogen bonds with catalytic residues) to hypothesize inhibitory mechanisms .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess conformational stability and ligand-protein binding dynamics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Dose-Response Curves : Use Hill slope analysis to compare EC values across studies. Normalize data to internal controls (e.g., reference inhibitors like streptomycin for antimicrobial assays) .
- Structural Validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (via X-ray or NOESY NMR) to rule out impurities or isomerism as confounding factors .
Q. How can synthesis be optimized to minimize side products like Z-isomers or hydrolyzed intermediates?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ IR to detect early imine formation. Quench the reaction at 85–90% completion to avoid hydrolysis .
- Solvent Selection : Anhydrous aprotic solvents (e.g., DMF or THF) stabilize the Schiff base intermediate. Add molecular sieves to sequester water .
- Catalytic Additives : Scandium triflate (10 mol%) accelerates imine formation while suppressing retro-aldside reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
